molecular formula C12H15BrClNO3 B8005117 (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester

(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B8005117
M. Wt: 336.61 g/mol
InChI Key: CIGIKSYCFGJWMU-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and a hydroxymethyl group attached to a phenyl ring, along with a carbamic acid tert-butyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring, followed by the introduction of a hydroxymethyl group. The final step involves the formation of the carbamic acid tert-butyl ester through a reaction with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine and chlorine atoms can be reduced to form a less halogenated compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution of the halogens can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl compounds on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of halogens and a carbamic acid ester group can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it a versatile building block.

Mechanism of Action

The mechanism of action of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The halogen atoms can enhance the compound’s binding affinity to certain molecular targets, while the carbamic acid ester group can influence its metabolic stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (5-Chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester: Lacks the bromine atom, potentially altering its chemical and biological properties.

    (4-Bromo-5-chloro-2-methyl-phenyl)-carbamic acid tert-butyl ester: Contains a methyl group instead of a hydroxymethyl group, which can significantly change its reactivity and applications.

Uniqueness

The presence of both bromine and chlorine atoms, along with a hydroxymethyl group and a carbamic acid tert-butyl ester, makes (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester unique. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[4-bromo-5-chloro-2-(hydroxymethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(17)15-10-5-9(14)8(13)4-7(10)6-16/h4-5,16H,6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGIKSYCFGJWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1CO)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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